molecular formula C22H25N3O3S2 B2582818 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 667912-90-5

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2582818
CAS No.: 667912-90-5
M. Wt: 443.58
InChI Key: RGBBLWQENCVTQL-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core. This scaffold is structurally characterized by fused thiophene and pyrimidinone rings, which are substituted with:

  • A sulfanyl-linked azepan-1-yl-2-oxoethyl chain at position 2, introducing a seven-membered amine ring that may improve solubility and receptor binding .

The azepane substituent distinguishes this compound from structurally related analogs, as its larger ring size may modulate pharmacokinetic properties like metabolic stability.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-10-25-21(27)19-16(17-9-8-15(2)28-17)13-29-20(19)23-22(25)30-14-18(26)24-11-6-4-5-7-12-24/h3,8-9,13H,1,4-7,10-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBBLWQENCVTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCCC4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.

    Introduction of the azepane moiety: This step involves the reaction of the thieno[2,3-d]pyrimidin-4-one intermediate with an azepane derivative under appropriate conditions.

    Attachment of the furan ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Substitution reactions can be used to introduce new functional groups or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or water, and may require heating or cooling to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thieno[2,3-d]pyrimidin structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The sulfanyl group may play a crucial role in enhancing its activity against pathogens.

Anti-inflammatory Effects

In silico studies have indicated that this compound could act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest potential inhibitory action against 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses. This positions the compound as a possible lead for anti-inflammatory drug development.

Cancer Treatment

The thieno[2,3-d]pyrimidin framework has been associated with anticancer activity. Compounds within this class have shown promise in targeting various cancer cell lines by inducing apoptosis or inhibiting proliferation. This compound's unique substituents may enhance its selectivity and potency against cancer cells.

Neurological Applications

Given the azepan moiety's presence, there is potential for neuropharmacological applications. Compounds containing azepan rings have been explored for their effects on neurotransmitter systems, suggesting that this compound might influence neurological pathways and could be investigated for conditions such as anxiety or depression.

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step processes involving readily available reagents. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the structure and purity of the synthesized product.

In Vitro Studies

In vitro studies are essential to evaluate the biological activity of this compound. For instance, assays measuring cell viability in the presence of the compound can provide insights into its cytotoxicity against cancer cell lines. These studies are crucial for establishing a preliminary understanding of its therapeutic index.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological effect.

    Disruption of cellular processes: The compound could interfere with key cellular processes, such as DNA replication or protein synthesis, leading to therapeutic effects.

    Modulation of signaling pathways: The compound may affect signaling pathways within cells, altering their behavior and potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thieno[2,3-d]pyrimidin-4-one core is a common motif in medicinal chemistry. Key analogs and their distinguishing features include:

Compound Name / ID Substituents (Position) Key Structural Differences Biological Activity / Target
Main Compound Azepan-1-yl-2-oxoethylsulfanyl (2), Allyl (3) Azepane ring, allyl group TRPA1 inhibition (patented)
2-{[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-allyl-thieno[2,3-d]pyrimidin-4-one 3,4-Dimethylphenyl (2) Aromatic substituent vs. azepane Unknown (structural analog)
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allyl-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 2-Methylphenyl-acetamide (2) Acetamide linkage Unknown (CK2 inhibition analog)
3-Allyl-2-[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one Isoxazolylmethylsulfanyl (2) Heterocyclic isoxazole substituent Unknown (structural diversity)
6-Methyl-5-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one Phenyl (5), Sulfanylidene (2) Sulfur modification at position 2 Discontinued (synthesis challenges)

Key Observations:

  • Azepane vs. Aromatic Substituents : The azepane group in the main compound likely enhances solubility compared to 3,4-dimethylphenyl () but may reduce membrane permeability due to its larger size.
  • Allyl Group : The prop-2-en-1-yl substituent is conserved in multiple analogs, suggesting its role in maintaining conformational flexibility or interacting with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The azepane group may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Metabolic Stability : The allyl group could pose metabolic liabilities (e.g., oxidation via CYP450 enzymes), whereas the azepane’s tertiary amine might resist rapid degradation.

Biological Activity

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes current research findings on the biological activities of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a thieno[2,3-d]pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of the azepan moiety and the furan ring are particularly noteworthy as they may enhance interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a series of derivatives were evaluated against breast cancer cell lines such as MDA-MB-231. One derivative showed an IC50 value of 27.6 μM , comparable to the standard drug paclitaxel (IC50 = 29.3 μM) . This suggests that our compound may have similar efficacy in inhibiting tumor growth.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Compound AMDA-MB-23127.6Paclitaxel29.3
Compound BHCT11634.81Doxorubicin49.25
Compound CPC-349.25--

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit tyrosinase , an enzyme critical in melanin production and a target for skin whitening agents. One study reported that derivatives exhibited IC50 values ranging from 0.0433 µM to 0.28 µM , indicating potent inhibition compared to kojic acid .

Table 2: Tyrosinase Inhibitory Activity

CompoundIC50 Monophenolase (µM)IC50 Diphenolase (µM)Type of Inhibition
Compound X0.04330.28Mixed
Kojic Acid19.9733.47Competitive

The mechanism by which these compounds exert their anticancer effects appears to involve multiple pathways:

  • EGFR Inhibition : Thieno[2,3-d]pyrimidine derivatives have shown potential in inhibiting epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to cytotoxic effects.

Case Studies

In a notable case study involving the evaluation of various thieno[2,3-d]pyrimidine derivatives:

  • Researchers synthesized multiple compounds and assessed their cytotoxicity against various cancer cell lines.
  • The results indicated that modifications to the thieno[2,3-d]pyrimidine structure significantly influenced biological activity.

For example, a derivative with a specific substitution pattern exhibited enhanced potency against MDA-MB-231 cells compared to others in the series .

Q & A

What are the optimal multi-step synthetic routes for this compound, and how can reaction intermediates be characterized?

Basic Research Focus
The synthesis typically involves sequential coupling of the thienopyrimidinone core with azepane, 5-methylfuran, and allyl substituents. Key steps include:

  • Sulfanyl-acetamide linkage formation : Reacting 2-mercapto-thienopyrimidinone with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functional group incorporation : The allyl group is introduced via nucleophilic substitution or Mitsunobu reactions, while the azepane moiety is attached through amide coupling .
  • Intermediate characterization : Use TLC for reaction monitoring, followed by NMR (¹H/¹³C) and HRMS to confirm intermediate structures. For example, diagnostic peaks in ¹H NMR (e.g., allyl protons at δ 5.2–5.8 ppm, azepane protons at δ 1.4–2.1 ppm) are critical .

How can X-ray crystallography and SHELX software validate the compound’s structure?

Basic Research Focus
Single-crystal X-ray diffraction is essential for unambiguous structural confirmation. Methodology includes:

  • Crystallization : Optimize solvent systems (e.g., DCM/hexane) to obtain high-quality crystals .
  • Data collection and refinement : Use SHELXL for structure solution and refinement. Key parameters include bond length accuracy (e.g., C–S bond ~1.78 Å, C=O bond ~1.21 Å) and torsional angles of the azepane ring .
  • Validation : Cross-check crystallographic data with computational models (e.g., DFT) to resolve ambiguities in stereochemistry .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Focus
Prioritize enzyme-/receptor-binding assays due to the compound’s structural similarity to kinase inhibitors:

  • Kinase inhibition profiling : Use ATP-competitive assays (e.g., EGFR, VEGFR) with IC₅₀ determination via fluorescence polarization .
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Note that activity may vary due to the allyl group’s electrophilic reactivity .
  • Data interpretation : Compare results with structurally analogous compounds (e.g., phenyl vs. furan substitutions) to infer SAR .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Focus
Systematic optimization via Design of Experiments (DoE):

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .
  • Response surface modeling : Use software (e.g., JMP) to identify optimal conditions. For example, higher yields (>75%) may require anhydrous DMF at 80°C .
  • Troubleshooting : Address side reactions (e.g., allyl group isomerization) by adding radical inhibitors like BHT .

How to resolve contradictions in biological activity data across studies?

Advanced Research Focus
Discrepancies often arise from assay conditions or impurity profiles:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity validation : Use HPLC-MS (≥95% purity) to rule out confounding effects from synthetic byproducts (e.g., hydrolyzed azepane derivatives) .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers or assay-specific biases .

What computational strategies predict target interactions and pharmacokinetics?

Advanced Research Focus
Leverage molecular docking and ADMET modeling:

  • Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 1M17). Key interactions include H-bonding with the pyrimidinone carbonyl and hydrophobic contacts with the azepane ring .
  • ADMET prediction : SwissADME estimates logP (~3.5) and solubility (<10 µM), suggesting moderate bioavailability. CYP3A4 metabolism is likely due to the furan moiety .
  • Validation : Cross-reference predictions with in vitro microsomal stability assays .

How to address purification challenges caused by structural complexity?

Advanced Research Focus
Employ orthogonal chromatography techniques:

  • Normal-phase silica gel : Separate nonpolar byproducts (e.g., unreacted allyl precursors) using hexane/EtOAc gradients .
  • Reverse-phase HPLC : Resolve polar impurities (e.g., hydrolyzed sulfanyl groups) with C18 columns and acetonitrile/water mobile phases .
  • Crystallization screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvent/non-solvent pairs .

What in vitro models assess pharmacokinetic properties?

Advanced Research Focus
Evaluate absorption and metabolism using:

  • Caco-2 permeability assays : Measure Papp values to predict intestinal absorption. The compound’s logD (~3.2) suggests moderate permeability .
  • Hepatocyte stability assays : Incubate with primary hepatocytes to quantify metabolic clearance. CYP-mediated oxidation of the furan ring may limit half-life .
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction (e.g., >90% binding to albumin reduces efficacy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.